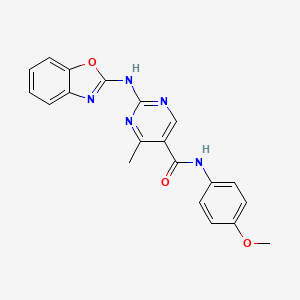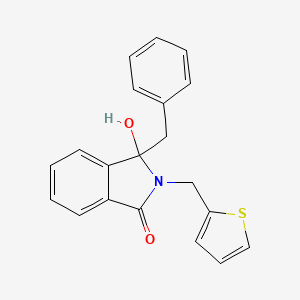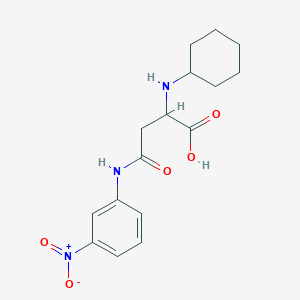
N-(pyridin-3-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Descripción general
Descripción
N-mesityl-N’-(3-pyridinylmethyl)ethanediamide is a compound that features a mesityl group and a pyridinylmethyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-N’-(3-pyridinylmethyl)ethanediamide typically involves the reaction of mesitylamine with 3-pyridinylmethylamine in the presence of an appropriate coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for N-mesityl-N’-(3-pyridinylmethyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-mesityl-N’-(3-pyridinylmethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-mesityl-N’-(3-pyridinylmethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-mesityl-N’-(3-pyridinylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The mesityl and pyridinylmethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- N-mesityl-N’-(4-pyridinylmethyl)ethanediamide
- N-mesityl-N’-(2-pyridinylmethyl)ethanediamide
- N-benzyl-N’-(3-pyridinylmethyl)ethanediamide
Uniqueness
N-mesityl-N’-(3-pyridinylmethyl)ethanediamide is unique due to the specific positioning of the mesityl and pyridinylmethyl groups, which influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-7-12(2)15(13(3)8-11)20-17(22)16(21)19-10-14-5-4-6-18-9-14/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDRPGJHEAZICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B4129743.png)

![1-allyl-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B4129751.png)
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4129764.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
![1-[3-ACETYL-8-METHYL-1-(2-METHYLPHENYL)-9-PHENYL-4,6-DITHIA-1,2,9-TRIAZASPIRO[4.4]NONA-2,7-DIEN-7-YL]ETHAN-1-ONE](/img/structure/B4129780.png)
![3-[(4-methylphenyl)thio]-N-propylpropanamide](/img/structure/B4129801.png)

![(4-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4129826.png)
![Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B4129832.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4129849.png)
